1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Overview
Description
1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing pyridine and pyrazole groups are often involved in interactions with various enzymes and receptors in the body. The specific targets would depend on the exact structure of the compound and its functional groups .
Mode of Action
The pyridine and pyrazole groups in the compound could potentially form hydrogen bonds and aromatic interactions with amino acid residues in the target proteins, leading to changes in the protein’s function .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific targets of the compound. Pyridine and pyrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Factors such as the compound’s size, polarity, and solubility can influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Potential effects could include inhibition of enzyme activity, modulation of signal transduction pathways, or changes in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of the body fluids it is in, or by interactions with other molecules present in those fluids .
Properties
IUPAC Name |
1-(2-pyridin-2-ylethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-10-5-8-14(13-10)7-4-9-3-1-2-6-12-9/h1-3,5-6,8H,4,7H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHPZMCVXQPBTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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